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Compound of Interest

Compound Name: 1,2,3-Trimethylbenzene

Cat. No.: B7769561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
trimethylbenzene (hemimellitene), a key aromatic hydrocarbon. The following sections detail

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, offering valuable data for identification, characterization, and quality control in

research and development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for 1,2,3-trimethylbenzene are summarized in the tables

below, providing a clear and concise reference for its characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
in ppm

Multiplicity Integration Assignment

6.98 Multiplet 3H
Aromatic protons (H4,

H5, H6)

2.27 Singlet 6H
Methyl protons (C1-

CH₃, C3-CH₃)

2.16 Singlet 3H
Methyl proton (C2-

CH₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) in ppm Carbon Assignment

136.5 C1, C3

133.0 C2

128.0 C5

126.2 C4, C6

20.5 C1-CH₃, C3-CH₃

15.7 C2-CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Strong =C-H Aromatic stretching

2975 - 2845 Strong C-H Alkyl stretching

~1600, ~1500 Medium-Strong C=C Aromatic ring stretching

1470 - 1370 Medium C-H Alkyl bending

900 - 735 Strong
C-H Aromatic out-of-plane

bending
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Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

120 ~50 [M]⁺ (Molecular Ion)

105 100 [M-CH₃]⁺ (Base Peak)

91 ~20 [C₇H₇]⁺

77 ~15 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are intended to serve as a guide for reproducing these results.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of 1,2,3-trimethylbenzene (approximately 5-25 mg for ¹H NMR,

and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The solution should be free of any

particulate matter to ensure optimal spectral resolution.

Instrumentation: A high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz

instrument, is used for data acquisition.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: Typically 8 to 16 scans are sufficient.

Relaxation Delay: A delay of 1-2 seconds between scans.

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at

7.26 ppm.
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¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to

the lower natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure quantitative signal

intensity, especially for quaternary carbons.

Spectral Width: A spectral width of approximately 200 ppm.

Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1,2,3-trimethylbenzene, the attenuated total

reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed

directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal) is used.

Acquisition Parameters:

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-

noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: 1,2,3-trimethylbenzene is a volatile organic compound, making it

suitable for analysis by gas chromatography-mass spectrometry (GC-MS). A dilute solution of

the analyte in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC

system.

Instrumentation: A mass spectrometer, typically a quadrupole or ion trap analyzer, coupled with

a gas chromatograph.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C

at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Range: A scan range of m/z 40 to 300.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid organic compound such as 1,2,3-trimethylbenzene.
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Workflow for Spectroscopic Analysis of 1,2,3-Trimethylbenzene
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Caption: Spectroscopic analysis workflow for 1,2,3-trimethylbenzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Trimethylbenzene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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